2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione
CAS No.: 245728-73-8
Cat. No.: VC8093283
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
![2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione - 245728-73-8](/images/structure/VC8093283.png)
Specification
CAS No. | 245728-73-8 |
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Molecular Formula | C12H13NO3 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | 2-[(2R)-4-hydroxybutan-2-yl]isoindole-1,3-dione |
Standard InChI | InChI=1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1 |
Standard InChI Key | RJAMSKDRWYAMGF-MRVPVSSYSA-N |
Isomeric SMILES | C[C@H](CCO)N1C(=O)C2=CC=CC=C2C1=O |
SMILES | CC(CCO)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES | CC(CCO)N1C(=O)C2=CC=CC=C2C1=O |
Introduction
Structural and Molecular Features
Chemical Identity
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IUPAC Name: 2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione
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Molecular Formula: C₁₂H₁₃NO₃
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Molecular Weight: 219.24 g/mol
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CAS Registry Number: 245728-73-8
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Stereochemistry: (1R) configuration at the chiral center of the hydroxypropyl chain .
Structural Depiction
The compound consists of an isoindole-1,3-dione core fused with a (1R)-3-hydroxy-1-methylpropyl group. The hydroxy and methyl substituents on the propyl chain influence its solubility and reactivity.
Chemical Structure:
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step process:
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Reagents:
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Procedure:
Key Reaction Conditions
Parameter | Value |
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Temperature | 110°C (reflux) |
Reaction Time | 20 hours |
Solvent | Toluene |
Catalyst | Triethylamine (TEA) |
Physicochemical Properties
Spectroscopic Data
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IR (KBr):
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¹H NMR (CDCl₃):
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound serves as a precursor in anticoagulant synthesis, notably for rivaroxaban analogs . Its chiral center is critical for biological activity, influencing binding to target enzymes like factor Xa .
Biological Activity
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Cholinesterase Inhibition: Structural analogs demonstrate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer’s disease therapy .
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Antimicrobial Potential: Isoindole-1,3-dione derivatives exhibit activity against bacterial strains, though specific data for this compound require further study.
Future Research Directions
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